Methyl 6-chloro-4-iodo-1H-indole-2-carboxylate
Overview
Description
Methyl 6-chloro-4-iodo-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals. This particular compound is characterized by the presence of chlorine and iodine substituents on the indole ring, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-chloro-4-iodo-1H-indole-2-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common method includes:
Halogenation: Introduction of chlorine and iodine atoms onto the indole ring.
Esterification: Formation of the carboxylate ester group.
Industrial Production Methods: Industrial production methods may involve optimized reaction conditions to maximize yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-chloro-4-iodo-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be replaced by other functional groups.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: Formation of new carbon-carbon bonds through reactions like Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate.
Coupling: Palladium catalysts and boronic acids.
Major Products: The products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups.
Scientific Research Applications
Methyl 6-chloro-4-iodo-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 6-chloro-4-iodo-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The presence of halogen atoms can enhance its binding affinity to certain enzymes or receptors, influencing biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
- Methyl 6-chloro-1H-indole-2-carboxylate
- Methyl 4-iodo-1H-indole-2-carboxylate
- Methyl 6-bromo-4-iodo-1H-indole-2-carboxylate
Comparison: Methyl 6-chloro-4-iodo-1H-indole-2-carboxylate is unique due to the presence of both chlorine and iodine substituents. This combination can influence its reactivity and biological activity differently compared to compounds with only one halogen substituent. The dual halogenation can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
Properties
IUPAC Name |
methyl 6-chloro-4-iodo-1H-indole-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClINO2/c1-15-10(14)9-4-6-7(12)2-5(11)3-8(6)13-9/h2-4,13H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZRZCDZHZTZFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=C(C=C2I)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClINO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.52 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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